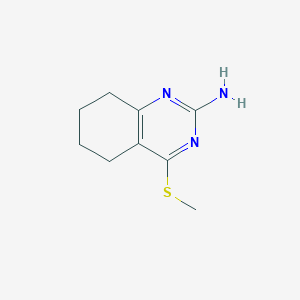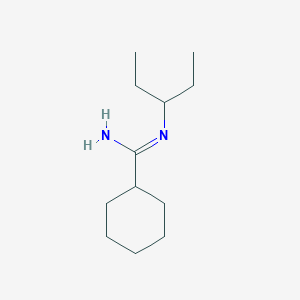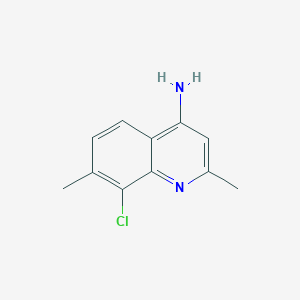![molecular formula C12H21NO3 B13880225 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with four methyl groups. This compound is structurally related to valproic acid, a well-known antiepileptic drug, but features a cyclopropane ring instead of a straight chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid typically involves the following steps:
Formation of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This can be synthesized from 2,3-dimethyl-2-butene through a series of reactions including cyclopropanation and subsequent carboxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit histone deacetylases, leading to changes in gene expression and cellular function . Additionally, its structural similarity to valproic acid suggests it may modulate neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: A straight-chain analog with antiepileptic properties.
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: The parent compound used in the synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to its straight-chain analogs. This structural feature may result in different biological activities and pharmacokinetic profiles.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-11(2)9(12(11,3)4)10(16)13-7-5-6-8(14)15/h9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
XNCUWDGSRSBZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)


![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)


![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)



![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)

